2-Ethyl-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-Ethyl-1,4-dimethoxybenzene and related compounds often involves multiple steps, including sulfonyl chloration, reduction, etherization, and Vilsmeier reaction. These methods highlight the complexity and precision required in creating specific substituted benzene derivatives for medical and chemical research purposes (Z. Zhimin, 2003).
Molecular Structure Analysis
The molecular structure of 1,4-dimethoxybenzene, closely related to 2-Ethyl-1,4-dimethoxybenzene, has been detailed through X-ray crystallography. It demonstrates centro-symmetrical molecules per unit cell, with methyl groups lying in the plane of the benzene ring. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (T. H. Goodwin, M. Przybylska, J. Robertson, 1950).
Chemical Reactions and Properties
Various chemical reactions and properties of substituted dimethoxybenzenes involve the formation of cation radicals, indicating their potential role in oxidation processes. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase highlights its application in biochemistry and environmental science (P. Teunissen, D. Sheng, G. V. Reddy, P. Moënne-Loccoz, J. Field, M. Gold, 1998).
Physical Properties Analysis
The physical properties of related compounds, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, have been explored, revealing details about the crystallographic centers, orientation of methoxy groups, and the overall architecture of the molecules. Such analyses are vital for understanding the compound's behavior in various solvents and conditions (Kiichi Amimoto, 2011).
Chemical Properties Analysis
The chemical properties of 2-Ethyl-1,4-dimethoxybenzene derivatives, including their reactivity and stability, have been a focus of research. Studies on related compounds highlight the potential for complex reactions, such as the facile oxidation of fused dimethoxybenzenes to quinones, demonstrating the nuanced chemical behavior of these molecules (D. W. Kim, H. Y. Choi, K. J. Lee, D. Chi, 2001).
Scientific Research Applications
Chemical Synthesis and Intermediates
2-Ethyl-1,4-dimethoxybenzene serves as a precursor or intermediate in various chemical syntheses. For example, it has been utilized in the preparation of medical intermediate molecules such as 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is significant in the treatment of psychotic and schizophrenic psychosis. This synthesis involves a series of chemical reactions starting from 1,4-dimethoxybenzene, demonstrating the compound's utility in producing complex therapeutic agents (Z. Zhimin, 2003).
Material Science and Battery Technology
In the realm of material science, particularly in battery technology, derivatives of 1,4-dimethoxybenzene, similar in structure to 2-Ethyl-1,4-dimethoxybenzene, have been explored for their potential applications. For instance, a compound synthesized from 1,4-dimethoxybenzene, 4-tertbutyl-1,2-dimethoxybenzene (TDB), has been tested as a redox shuttle for overcharge protection in lithium batteries. This demonstrates the compound's role in enhancing the safety and efficiency of energy storage systems (Jinkui Feng et al., 2007).
Organic Chemistry and Catalysis
In organic chemistry, 2-Ethyl-1,4-dimethoxybenzene-related compounds have been employed as key intermediates in various catalytic processes and synthetic pathways. For instance, the oxidation of fused 1,4-dimethoxybenzenes to quinones using novel methods demonstrates the compound's versatility in organic synthesis and potential in developing new catalytic processes (D. W. Kim et al., 2001).
Environmental Science
In environmental science, derivatives of 1,4-dimethoxybenzene have been studied for their degradation pathways, which is crucial for understanding their behavior and impact in the environment. Research on the degradation pathway of compounds like 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potentials provides insights into the stability and breakdown of such compounds in ecological systems (Zonghai Chen & K. Amine, 2007).
properties
IUPAC Name |
2-ethyl-1,4-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCWRYUYQRBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343777 |
Source
|
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,4-dimethoxybenzene | |
CAS RN |
1199-08-2 |
Source
|
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.